
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. One common method is the cyclopropanation of an appropriate alkene using a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of automated synthesis equipment for the pyrazole formation.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
- N-cyclopropyl-2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
Uniqueness
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(4-5-12-14)8-6-9(8)11(15)13-7-2-3-7/h4-5,7-9H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJFVVYOIUNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

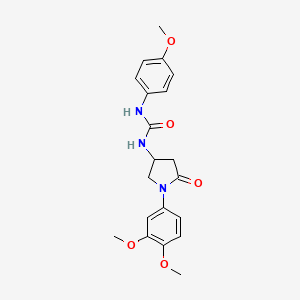
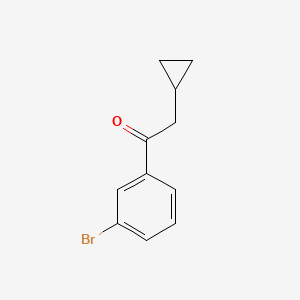
![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B2641684.png)
![2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B2641686.png)
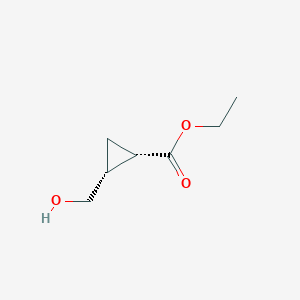
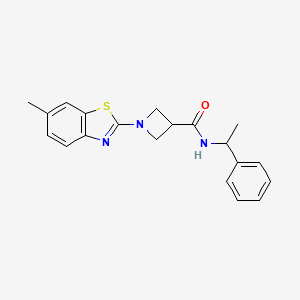
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2641691.png)

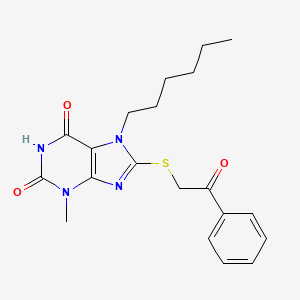
![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)
